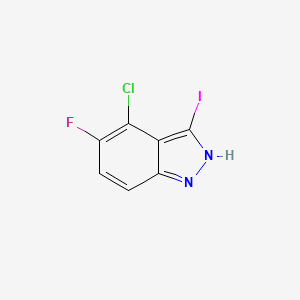

4-Chloro-5-fluoro-3-iodo-1H-indazole

Description

Properties

IUPAC Name |

4-chloro-5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUVZMCDRPUIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Halogenated Indazoles

The preparation of halogenated indazoles, including 4-chloro-5-fluoro-3-iodo-1H-indazole, typically follows a multi-step synthetic route involving:

- Halogenation of indazole or substituted aniline precursors

- Formation of the indazole ring via cyclization or diazotization

- Selective introduction of iodine at the 3-position

- Installation of chlorine and fluorine substituents at desired positions on the aromatic ring

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Preparation of 3-Iodo-Substituted Indazoles

A key step in synthesizing this compound is the selective iodination at the 3-position of the indazole ring. According to research by Bocchi and others, 3-iodoindazoles can be prepared by direct iodination of commercial indazoles using iodine and a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) at room temperature. This method provides high yields up to 100% and is straightforward to perform.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Iodination of 1H-indazole | Iodine, KOH, DMF, RT, 3 h | 3-Iodoindazole | ~100% |

This iodination protocol can be adapted to 5-substituted indazoles, such as 5-fluoro derivatives, to yield 5-fluoro-3-iodo-1H-indazole intermediates efficiently.

Assembly of this compound

Combining the above strategies, the synthesis of this compound involves:

- Preparation of 5-fluoro substituted indazole or its precursor : Starting from 5-fluoroaniline derivatives or 5-fluoroacetophenone.

- Introduction of chlorine at the 4-position : Via selective chlorination or starting from 4-chloro-2-fluoroaniline.

- Iodination at the 3-position : Using iodine and potassium hydroxide in DMF at room temperature to achieve 3-iodo substitution on the indazole ring.

The sequence ensures that the indazole core is constructed with the correct substitution pattern, and the halogen atoms are introduced regioselectively.

Alternative Synthetic Approaches and Catalytic Methods

Recent advances in indazole synthesis include:

- Palladium-catalyzed cross-coupling reactions : For example, Suzuki-type cross-coupling can be used to introduce vinyl or aryl groups selectively on unprotected 3-iodoindazoles, which may be adapted for halogenated derivatives.

- Metal-free oxidative cyclization : Using hypervalent iodine reagents such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to induce cyclization from hydrazones, allowing synthesis of substituted indazoles under mild conditions.

- Copper-mediated cyclization : Cyclization of o-haloaryl N-sulfonylhydrazones with copper catalysts to form indazole rings with various substituents.

These methods provide alternative routes that may improve yields, selectivity, or safety in the preparation of halogenated indazoles.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The iodination step is highly efficient and regioselective, allowing for direct functionalization of the indazole ring without protecting groups.

- Starting from halogenated aniline or acetophenone derivatives provides a straightforward route to chlorinated and fluorinated indazoles, avoiding hazardous reagents like hydrazine hydrate.

- The use of tin(II) chloride in diazotization and cyclization steps facilitates safe and high-yield formation of the indazole core.

- Modern catalytic and metal-free methods offer alternative synthetic routes that may reduce reaction times and improve environmental profiles.

- Purification is typically achieved by filtration and recrystallization, with minimal need for chromatographic purification in optimized protocols.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

4-Chloro-5-fluoro-3-iodo-1H-indazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-3-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins or signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Effects on Physicochemical Properties

The halogenation pattern significantly influences reactivity, stability, and biological activity. Below is a comparison with structurally related compounds:

Key Observations :

- 4-Chloro-5-fluoro-1H-indazole lacks the iodine atom but shares similar chloro-fluoro substitution, suggesting comparable reactivity in electrophilic substitutions .

- 5-Chloro-3-phenyl-1H-indazole introduces a phenyl group, which may improve lipophilicity and π-π stacking interactions in biological systems .

Inhibition Performance

A study of six indazole derivatives () revealed substituent-dependent inhibition efficiency:

- 4-Fluoro-1H-indazole and 4-chloro-1H-indazole exhibited moderate inhibition (40-60% efficacy).

- 4-Bromo-1H-indazole showed enhanced activity (~70%) due to increased polarizability of bromine .

- This compound is hypothesized to surpass these derivatives due to synergistic halogen effects, though experimental data are lacking .

Biological Activity

4-Chloro-5-fluoro-3-iodo-1H-indazole (C7H4ClFIN2) is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of chlorine, fluorine, and iodine substituents, suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The molecular weight of this compound is approximately 185.59 g/mol. The compound exists primarily in its 1H-indazole tautomeric form, which is thermodynamically more stable than its 2H counterpart. The electron-withdrawing nature of the halogen substituents influences its reactivity and binding affinity to biological targets, which is essential in drug design and development.

Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities. These include:

- Anticancer Activity : Studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against Hep-G2 liver cancer cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-Fu) .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an inhibitor of enzymes involved in inflammatory pathways. It has been reported to modulate cytokine production and cell proliferation, indicating a potential role in treating inflammatory diseases .

The exact mechanism of action for this compound remains largely unexplored; however, its structural characteristics imply that it may interact with various biological targets. The presence of halogens can enhance binding affinity through halogen bonding or by altering the electronic properties of the molecule, which may be crucial for its activity against specific enzymes or receptors .

Antitumor Activity

In a recent study evaluating the antiproliferative activity of indazole derivatives against human cancer cell lines, compounds structurally related to this compound were assessed. The study highlighted that certain substitutions at the C-5 position significantly influenced anticancer efficacy. For example, derivatives with fluorine substituents exhibited enhanced activity compared to those without .

Apoptosis Induction

Another investigation focused on the apoptosis-inducing effects of related indazole compounds on K562 cells (a human leukemia cell line). Treatment with specific derivatives resulted in increased apoptosis rates in a dose-dependent manner, correlating with changes in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-fluoro-3-iodo-1H-indazole?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from halogenated precursors. For example, cyclocondensation of substituted anilines with hydrazine hydrate under acidic conditions is a common approach. Introducing iodine at the 3-position may require sequential halogenation steps, such as iodination via Ullmann coupling or electrophilic substitution, depending on precursor reactivity. Temperature control (80–120°C) and catalysts (e.g., Pd for iodination) are critical for yield optimization .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., NMR for fluorine, NMR for iodine’s inductive effects).

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- X-ray Crystallography : To resolve ambiguities in regiochemistry, as demonstrated in structurally similar indazole derivatives .

Q. How do halogen substituents influence the compound’s physicochemical properties?

- Methodological Answer : Halogens increase molecular weight and polarity, affecting solubility and stability. For example:

| Property | Chlorine (4-position) | Fluorine (5-position) | Iodine (3-position) |

|---|---|---|---|

| Electronegativity | High | Very high | Moderate |

| Steric bulk | Moderate | Low | High |

| Chlorine and fluorine enhance metabolic stability, while iodine’s polarizability may improve binding to hydrophobic pockets in biological targets . |

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination?

- Methodological Answer : Iodination at the 3-position is prone to overhalogenation or regiochemical ambiguity. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., NH of indazole) before iodination.

- Catalyst Screening : Pd(OAc) or CuI for controlled electrophilic substitution.

- Solvent Selection : Use DMF or DMSO to stabilize intermediates. Monitor progress via TLC or in-situ IR .

Q. What computational methods are suitable for predicting the compound’s biological target interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with kinases or GPCRs. Key steps:

Protein Preparation : Retrieve target structures from PDB (e.g., 4KMA for indazole-based inhibitors).

Ligand Parameterization : Assign charges using AM1-BCC.

Binding Affinity Analysis : Compare halogen-substituted analogs to identify SAR trends. Validate with in vitro assays .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, IC protocols). Mitigation strategies:

- Standardized Assays : Replicate studies using identical conditions (e.g., ATP concentration in kinase assays).

- Purity Validation : Confirm compound integrity via HPLC (>95% purity).

- Meta-Analysis : Use tools like RevMan to statistically aggregate data across studies .

Q. What crystallographic challenges arise when resolving the structure of this trihalogenated indazole?

- Methodological Answer : Heavy atoms (iodine) create strong diffraction but may cause absorption errors. Solutions:

- Data Collection : Use Mo-Kα radiation and multi-scan corrections.

- Refinement : SHELXL for handling disorder in halogen positions.

- Validation : Check R-factors and electron density maps (e.g., omit maps for ambiguous regions) .

Data Contradiction Analysis Example

- Case Study : Discrepancies in reported IC values against kinase X.

- Hypothesis 1 : Variability due to iodine’s lability under assay conditions (e.g., DMSO degradation).

- Hypothesis 2 : Differences in protein expression systems (insect vs. mammalian cells).

- Resolution : Repeat assays with freshly prepared compound and uniform protein batches. Cross-validate via SPR to measure binding kinetics .

Key Recommendations for Researchers

- Synthesis : Prioritize stepwise halogenation to avoid steric clashes.

- Characterization : Combine crystallography with DFT calculations for ambiguous regions.

- Biological Testing : Include halogen-swapped analogs (e.g., Br vs. I) to isolate electronic vs. steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.